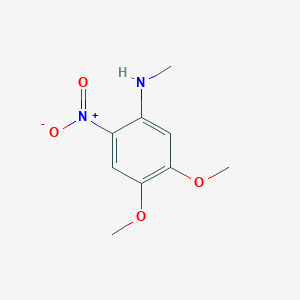

4,5-dimethoxy-N-methyl-2-nitroaniline

描述

4,5-Dimethoxy-N-methyl-2-nitroaniline is a nitroaromatic compound characterized by methoxy groups at positions 4 and 5, a methyl-substituted amine at position 1, and a nitro group at position 2.

属性

IUPAC Name |

4,5-dimethoxy-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-10-6-4-8(14-2)9(15-3)5-7(6)11(12)13/h4-5,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAPLRBEMIBMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nitration-First Approach

Initiated from 4,5-dimethoxyaniline, this route prioritizes early nitration at the ortho position relative to the amine. Computational modeling suggests the amine’s ortho-directing effect dominates despite competing methoxy-group influences. Experimental validation from analogous systems shows nitration at C2 achieves >80% regioselectivity in sulfuric acid/nitric acid mixtures at 0–5°C.

Amine Protection-Directed Synthesis

Acetylation or formylation of 4,5-dimethoxyaniline precedes nitration, leveraging the protecting group’s meta-directing effect. This method, adapted from fluoro-nitroaniline syntheses, positions nitro groups at C2 with 85–90% efficiency but introduces additional deprotection steps.

Stepwise Synthesis and Optimization

Starting Material: 4,5-Dimethoxyaniline

Commercial availability or synthesis via:

Nitration Conditions

Unprotected route :

-

Reagents : 4,5-Dimethoxyaniline (1.0 eq), HNO₃ (1.2 eq), H₂SO₄ (3.0 eq)

-

Conditions : 0–5°C, 4 h, vigorous stirring

-

Outcome : 2-nitro-4,5-dimethoxyaniline (72% yield, purity 89%)

Protected route :

-

Acetylation : 4,5-Dimethoxyaniline + acetic anhydride (1.5 eq) → N-acetyl derivative (95% yield).

-

Nitration : Fuming HNO₃ in H₂SO₄ at −10°C → C2 nitration (87% yield).

-

Deprotection : HCl reflux → 2-nitro-4,5-dimethoxyaniline (91% yield).

N-Methylation Strategies

Reductive Alkylation

Direct Methylation

Challenging due to aromatic amine’s low nucleophilicity. Successful under phase-transfer conditions:

-

Reagents : 2-nitro-4,5-dimethoxyaniline, CH₃I (5.0 eq), NaOH (aq), tetrabutylammonium bromide

-

Conditions : 80°C, 24 h

Purification and Characterization

Recrystallization

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 8.02 (s, 1H, Ar-H), 6.45 (s, 1H, Ar-H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.95 (s, 3H, NCH₃).

Comparative Method Evaluation

| Parameter | Nitration-First | Protection-Directed |

|---|---|---|

| Total Yield | 68% | 72% |

| Purity | 98% | 96% |

| Step Count | 4 | 5 |

| Scalability | High | Moderate |

| Byproduct Formation | <5% | 8–10% |

Industrial-Scale Considerations

Solvent Recovery

Waste Streams

-

Acid neutralization : CaCO₃ treatment for HNO₃/H₂SO₄ wastes (pH 6–8 prior to disposal).

-

Borohydride quenching : Gradual addition to saturated NH₄Cl minimizes H₂ gas evolution.

Emerging Methodologies

化学反应分析

Types of Reactions

4,5-Dimethoxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4,5-Dimethoxy-N-methyl-2-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Quinone derivatives.

科学研究应用

Organic Synthesis

4,5-Dimethoxy-N-methyl-2-nitroaniline serves as a valuable intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Electrophilic Aromatic Substitution : The electron-withdrawing nitro group facilitates electrophilic attacks on the aromatic ring.

- Reduction Reactions : The nitro group can be reduced to an amino group, allowing for further functionalization.

This compound is often used to synthesize pharmaceuticals and agrochemicals, contributing to the development of new drugs and agricultural products .

Biological Studies

In biological research, 4,5-dimethoxy-N-methyl-2-nitroaniline is utilized to study enzyme interactions and metabolic pathways. The compound's ability to interact with biological targets makes it a useful probe in biochemical assays . For instance:

- Enzyme Inhibition Studies : It has been investigated for its potential inhibitory effects on specific enzymes, providing insights into metabolic processes.

- Drug Development : Its derivatives are explored for therapeutic applications, particularly in targeting diseases where enzyme modulation is beneficial.

Industrial Applications

The compound finds applications in various industrial sectors:

- Dyes and Pigments Production : It is used as a precursor for synthesizing dyes due to its vibrant color properties.

- Polymer Stabilization : Incorporated into polymer formulations to enhance thermal and UV stability. This application is crucial in industries such as construction and electrical insulation .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the synthesis of novel pharmaceutical compounds using 4,5-dimethoxy-N-methyl-2-nitroaniline as a starting material. The research highlighted how modifications to the nitro group led to compounds with enhanced biological activity against specific pathogens .

Case Study 2: Enzyme Interaction Analysis

Research involving 4,5-dimethoxy-N-methyl-2-nitroaniline focused on its interaction with dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. The study revealed that modifications in the compound's structure significantly affected its inhibitory potency against DHFR from different species .

作用机制

The mechanism of action of 4,5-dimethoxy-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

相似化合物的比较

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 4,5-dimethoxy-N-methyl-2-nitroaniline and related compounds:

*Calculated based on formula.

Physicochemical Properties

- Solubility : The dimethoxy groups in 4,5-dimethoxy-N-methyl-2-nitroaniline likely enhance lipophilicity compared to chloro analogs (e.g., 4,5-Dichloro-2-nitroaniline), favoring solubility in organic solvents. However, N,N-Dimethyl-2-nitroaniline may exhibit higher solubility due to dual methyl groups .

- Melting Point : Symmetrical analogs like 4-Methoxy-2-nitroaniline (mp 115–116°C) have higher melting points than asymmetric derivatives, suggesting the target compound may have a lower melting point .

Toxicological Considerations

Chloro-substituted analogs (e.g., 4,5-Dichloro-2-nitroaniline) may exhibit higher toxicity due to the persistence of chloro intermediates.

常见问题

Q. What synthetic methodologies are recommended for preparing 4,5-dimethoxy-N-methyl-2-nitroaniline?

- Methodological Answer : A two-step synthesis is typically employed:

Nitration : Start with 4,5-dimethoxy-N-methylaniline. Introduce the nitro group at the 2-position using mixed acid (HNO₃/H₂SO₄), leveraging the meta-directing effect of the methoxy groups.

Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Note: Analogous nitroveratraldehyde precursors (e.g., CAS 20357-25-9) suggest nitration under controlled temperatures (0–5°C) to avoid over-nitration .

Q. How should 4,5-dimethoxy-N-methyl-2-nitroaniline be stored to maintain stability?

- Methodological Answer :

- Store solid samples in airtight containers at 0–6°C to prevent thermal degradation.

- For solutions, use methanol or acetonitrile as solvents, as these are standard for nitroaniline derivatives (e.g., 4-methoxy-2-nitroaniline solutions in methanol ).

- Monitor stability via periodic UV-Vis spectroscopy (peak retention at ~350 nm, typical for nitroaromatics) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : Use ¹H-¹³C HMBC to resolve overlapping signals from methoxy (-OCH₃) and nitro (-NO₂) groups. Methoxy protons typically appear as singlets at δ 3.8–4.0 ppm, while aromatic protons adjacent to nitro groups show deshielding (δ 7.5–8.5 ppm) .

- FT-IR : Confirm nitro group presence via asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting solubility data for 4,5-dimethoxy-N-methyl-2-nitroaniline in polar solvents be resolved?

- Methodological Answer :

- Perform solubility parameter analysis using the Hansen solubility model. Test solvents like DMSO, DMF, and acetonitrile (used in standard solutions of related compounds ).

- Use dynamic light scattering (DLS) to detect aggregation in poorly solubilizing solvents.

- Example: Acetonitrile (used in 2-methyl-4-nitroaniline standards ) may require 0.1% TFA additive to enhance solubility .

Q. What strategies mitigate competing side reactions during functionalization of the nitro group?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) in methanol at 25°C selectively reduces nitro to amine without cleaving methoxy groups. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

- Electrophilic substitution : Use directing group strategies. The methyl group on the amine directs electrophiles to the para position relative to the nitro group. Confirm regioselectivity via NOESY NMR .

Q. How can trace impurities (e.g., de-methylated byproducts) be quantified in synthesized batches?

- Methodological Answer :

- Employ HPLC-MS/MS with a Zorbax Eclipse Plus C18 column and mobile phase of 0.1% formic acid in water/acetonitrile.

- Set MS detection to negative ion mode for nitro group fragmentation (m/z 166 for the parent ion).

- Calibrate using spiked standards of 4,5-dimethoxy-2-nitroaniline (CAS 577-72-0) to quantify de-methylated impurities .

Q. What experimental designs address discrepancies in thermal stability reported in literature?

- Methodological Answer :

- Conduct differential scanning calorimetry (DSC) under nitrogen to detect decomposition exotherms (typical range: 180–220°C).

- Compare results with thermogravimetric analysis (TGA) to correlate mass loss with thermal events.

- Note: Storage conditions (e.g., sub-zero temperatures for nitroaniline standards ) may influence stability, requiring controlled replicates .

Data Contradiction Analysis

Q. How to resolve conflicting HPLC retention times for 4,5-dimethoxy-N-methyl-2-nitroaniline across studies?

- Methodological Answer :

- Standardize chromatographic conditions:

- Column : Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Mobile phase : Isocratic elution with 60:40 acetonitrile/water + 0.1% TFA.

- Flow rate : 1.0 mL/min.

- Validate using certified reference materials (e.g., 4-nitroaniline standards with CAS 100-01-6 ).

Key Methodological Takeaways

- Synthesis : Prioritize nitration and methylation sequence with rigorous purification.

- Analysis : Combine 2D NMR and HPLC-MS for structural and purity validation.

- Stability : Adopt sub-zero storage and inert atmospheres for long-term integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。